

what is the structure of neophyl chloride

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Compound of Interest

Compound Name: Neophyl chloride

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An In-depth Technical Guide to the Structure and Chemistry of **Neophyl Chloride**

Overview

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula $C_{10}H_{13}Cl$.^{[1][2]} Its structure is notable for a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a chloromethyl group. This specific arrangement, a neopentyl-like structure, confers unusual reactivity, making it a subject of interest for organic chemists. Primarily, it serves as a precursor for organometallic reagents and as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.^[3]

A key feature of **neophyl chloride** is its resistance to standard nucleophilic substitution (S_N2) and β -hydride elimination reactions.^[1] This behavior is a direct consequence of its sterically hindered structure, often referred to as the "neopentyl effect," which makes it a valuable substrate for studying reaction mechanisms and for syntheses where competing side reactions must be avoided.^[1]

Molecular Structure and Identification

The structure of **neophyl chloride** consists of a benzene ring attached to the quaternary β -carbon of a neopentyl chloride backbone. This substitution pattern results in a sterically congested molecule where the reactive C-Cl bond is shielded by the bulky tert-butyl-like group. The molecule is achiral.^[4]

Chemical Identifiers

A summary of the key identifiers for **neophyl chloride** is presented in Table 1.

Identifier	Value
Preferred IUPAC Name	(1-chloro-2-methylpropan-2-yl)benzene[1][2]
Other Names	1-Chloro-2-methyl-2-phenylpropane, (β-Chloro-tert-butyl)benzene, 2-Methyl-2-phenylpropyl chloride[2]
CAS Number	515-40-2[2]
Molecular Formula	C ₁₀ H ₁₃ Cl[4]
SMILES	ClCC(c1ccccc1)(C)C
InChI Key	DNXXUUPUQXSUFH-UHFFFAOYSA-N[1][2]

Physical and Chemical Properties

Neophyl chloride is a colorless to slightly yellow liquid at room temperature.[4][5] It is insoluble in water but soluble in common organic solvents.[5][6] Key physical and chemical properties are listed in Table 2.

Property	Value
Molar Mass	168.66 g/mol [1][2]
Appearance	Colorless to slightly yellow liquid
Density	1.047 g/mL at 25 °C[6]
Boiling Point	223 °C (433 K) at 760 mmHg (decomposes)[1][7]
	95-98 °C at 10 mmHg[8][6][7]
Refractive Index (n ²⁰ /D)	1.524[4][6]
Water Solubility	Insoluble[4][5]

Structural and Spectroscopic Data

The precise three-dimensional arrangement of atoms dictates the chemical behavior of **neophyl chloride**. While a definitive crystal structure is not readily available due to its liquid state at room temperature, typical bond lengths and angles can be inferred from standard values for similar chemical environments.

Caption: 2D structure of **Neophyl Chloride**.

Typical Bond Lengths and Angles

The following table summarizes expected bond lengths based on standard values for organic molecules.

Bond	Type	Typical Length (pm)
C-C (aliphatic)	sp ³ -sp ³	154[9]
C-C (aryl-alkyl)	sp ² -sp ³	151[9]
C=C (aromatic)	sp ² -sp ²	139
C-Cl	sp ³ -Cl	179[9]
C-H (aliphatic)	sp ³ -H	109
C-H (aromatic)	sp ² -H	108
Angle (tetrahedral)	C-C-C	~109.5°
Angle (trigonal planar)	C-C-C (aryl)	~120°

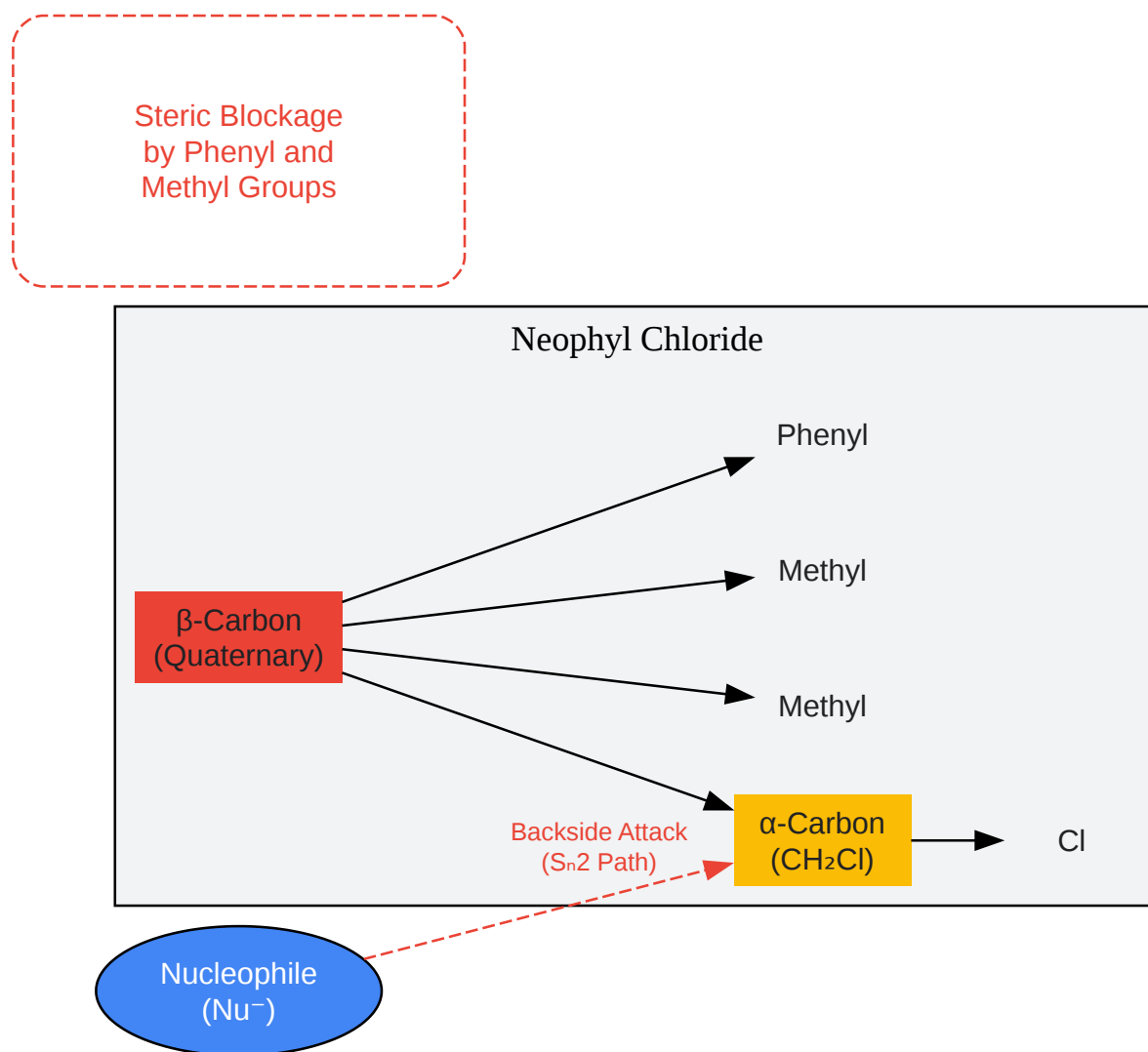
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **neophyl chloride**. Key data are summarized in Table 4.

Technique	Data / Key Features
^1H NMR (CDCl_3)	δ ~7.2-7.4 ppm (m, 5H, Ar-H), δ ~3.6 ppm (s, 2H, $-\text{CH}_2\text{Cl}$), δ ~1.4 ppm (s, 6H, $-\text{C}(\text{CH}_3)_2$)[1][3]
^{13}C NMR (CDCl_3)	Aromatic carbons (4 signals), Quaternary C, $-\text{CH}_2\text{Cl}$ carbon, Methyl carbons (2 equivalent)[3]
IR Spectroscopy (liquid film)	C-H stretch (aromatic & aliphatic), C=C stretch (aromatic ring), C-Cl stretch[2][3]
Mass Spectrometry (EI)	Molecular ion peak (M^+) at m/z 168/170 (isotope pattern for Cl), Base peak typically at m/z 119 ($[\text{M}-\text{CH}_2\text{Cl}]^+$)[2]

Reactivity and the Neopentyl Effect

The most significant aspect of **neophyl chloride**'s structure is its neopentyl arrangement, which sterically hinders the α -carbon (the CH_2Cl carbon). This makes a direct backside attack by a nucleophile, as required for an $\text{S}_\text{N}2$ reaction, extremely difficult.[6] Consequently, $\text{S}_\text{N}2$ reactions are highly unlikely. Furthermore, the β -carbon (the quaternary carbon) lacks hydrogen atoms, making β -hydride elimination impossible.[6]



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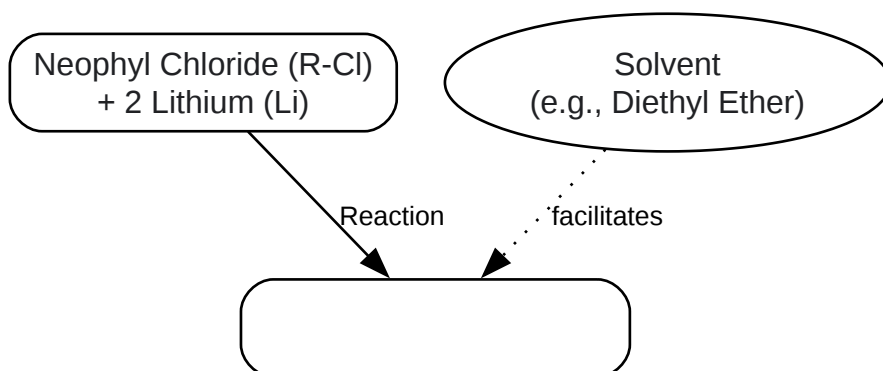
Caption: Steric hindrance preventing S_N2 attack on **neophyl chloride**.

Applications in Organic Synthesis

Due to its unique reactivity profile, **neophyl chloride** is a valuable starting material for generating specific organometallic reagents where other isomeric halides might undergo unwanted side reactions.

Formation of Organometallic Reagents

Neophyl chloride readily reacts with metals like lithium or magnesium to form neophyl lithium or the corresponding Grignard reagent, respectively.[8][6] These reagents are strong nucleophiles and bases used to form new carbon-carbon bonds.



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Caption: Formation of Neophyl Lithium from **Neophyl Chloride**.

Experimental Protocols

The synthesis of **neophyl chloride** is a classic example of a Friedel-Crafts alkylation reaction. The protocol described in Organic Syntheses provides a reliable method for its preparation on a laboratory scale.[5]

Synthesis of Neophyl Chloride via Electrophilic Aromatic Substitution

This procedure involves the reaction of benzene with methallyl chloride, using concentrated sulfuric acid as a catalyst.[5]

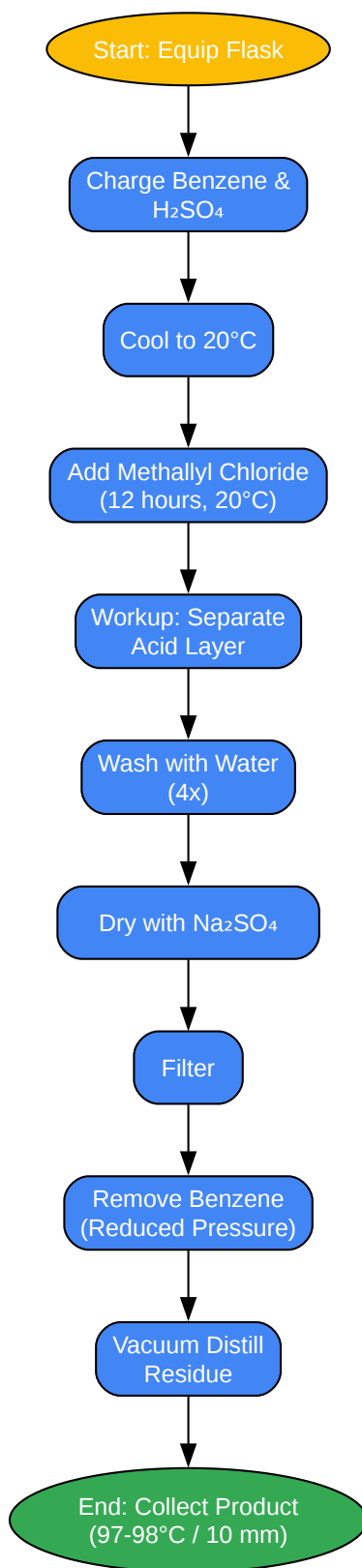
Materials:

- Benzene (purified): 500 g (6.4 moles)
- Methallyl chloride (redistilled): 201 g (2.22 moles)
- Concentrated sulfuric acid: 34.6 g
- Anhydrous sodium sulfate

- Distilled water

Procedure:

- A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel.
- Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.
- Cool the mixture to 20°C using a water bath.
- While stirring vigorously, add 201 g of methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.
- After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel.
- Remove the lower sulfuric acid layer.
- Wash the remaining benzene solution with four 200-mL portions of distilled water until the final washing is neutral to litmus.
- Dry the colorless benzene solution with anhydrous sodium sulfate.
- Filter the solution into a 1-liter distilling flask.
- Remove the benzene by distillation under reduced pressure (approx. 45 mm).
- Distill the liquid residue through a 40-cm Vigreux column under reduced pressure.
- Collect the product fraction boiling at 97–98°C / 10 mm. The expected yield is 262–275 g (70–73%).^[5]



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Caption: Experimental workflow for the synthesis of **neophyl chloride**.

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